5-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine
Beschreibung
Eigenschaften
IUPAC Name |
5-chloro-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N6/c15-9-6-19-13(20-7-9)23-10-1-3-24(4-2-10)12-5-11(14(16,17)18)21-8-22-12/h5-8,10H,1-4H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRXSKCJWKLBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=C(C=N2)Cl)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of the compound 5-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine is the mitochondrial complex I. This complex plays a crucial role in the electron transport chain, a key biochemical pathway involved in energy production within cells.
Mode of Action
5-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine acts as an inhibitor of the mitochondrial complex I. By inhibiting this complex, the compound disrupts the normal flow of electrons within the electron transport chain, thereby affecting the production of ATP, the primary energy currency of the cell.
Result of Action
The primary result of the action of 5-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine is the disruption of energy production within cells due to the inhibition of mitochondrial complex I. This can lead to a decrease in ATP levels, affecting various cellular processes and potentially leading to cell death.
Biologische Aktivität
5-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article examines its biological activity, focusing on mechanisms of action, therapeutic effects, and relevant research findings.
Chemical Structure
The compound is characterized by a complex structure that includes a pyrimidine core substituted with a chloro group and a trifluoromethyl group, which are known to enhance biological activity by influencing pharmacokinetic properties.
Research indicates that compounds containing pyrimidine structures often interact with various biological targets, such as enzymes and receptors. The incorporation of trifluoromethyl groups can enhance binding affinity and selectivity towards specific targets.
- Enzyme Inhibition : Studies have shown that similar compounds can inhibit enzymes involved in nucleotide metabolism, which is crucial for cell proliferation and survival.
- Receptor Modulation : The compound may act as an allosteric modulator for certain receptors, affecting pathways related to inflammation and pain perception.
Table 1: Summary of Biological Activities
Case Study 1: Antiproliferative Effects
In vitro studies demonstrated that 5-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine significantly inhibited the proliferation of A431 vulvar epidermal carcinoma cells. The mechanism was linked to the compound's ability to interfere with cell cycle progression and induce apoptosis.
Case Study 2: Anti-inflammatory Properties
A study investigating the anti-inflammatory effects revealed that the compound reduced levels of pro-inflammatory cytokines in animal models. This suggests potential applications in treating conditions like arthritis or other inflammatory diseases.
Research Findings
Recent research has focused on the pharmacodynamics and pharmacokinetics of this compound:
- Pharmacokinetics : The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.
- Toxicology Studies : Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to confirm long-term safety.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
The compound exhibits a range of biological activities, primarily as an inhibitor in various signaling pathways. Its structural features, particularly the trifluoromethyl group and the piperidine moiety, contribute to its potency and selectivity.
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that compounds with similar pyrimidine structures can inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and K562 (leukemia) at micromolar concentrations . The mechanism often involves the inhibition of specific kinases involved in tumor growth and survival.
Antiviral Activity
The compound has also been studied for its antiviral effects, particularly against HIV. It acts as an allosteric modulator of the CCR5 receptor, which is critical for HIV entry into host cells. In vitro studies demonstrated that certain derivatives significantly reduced viral replication .
Case Study 1: Anticancer Efficacy
A study published in Frontiers in Chemistry evaluated the anticancer efficacy of a series of trifluoromethyl pyrimidine derivatives, including the target compound. The results indicated that specific modifications to the pyrimidine structure enhanced cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship that could guide future drug design efforts .
Case Study 2: HIV Inhibition
In another study focusing on HIV treatment, derivatives similar to 5-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine were tested for their ability to inhibit CCR5-mediated entry of HIV into host cells. The findings revealed that certain compounds could effectively block viral entry, highlighting their potential as therapeutic agents against HIV .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
- 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine (): Key Differences: Chlorine at position 5 and methyl at position 6 on pyrimidine; phenethyl and pyridin-2-yl substituents instead of piperidine-linked pyrimidine. Implications: The phenethyl group may enhance lipophilicity but reduce solubility compared to the piperidine moiety in the target compound. The pyridine ring (vs.
4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine ():
- Key Differences: Lacks the piperidine-linked pyrimidine; simpler structure with methyl and trifluoromethyl groups.
- Implications: Reduced steric bulk may improve membrane permeability but decrease target specificity. The absence of the piperidine-amine linkage limits conformational flexibility critical for receptor binding .
Piperidine/Pyrrolidine Derivatives
- 1-(4-Chloropyrimidin-2-yl)piperidin-3-amine (): Key Differences: Chloropyrimidine linked to piperidin-3-amine (vs. piperidin-4-yl in the target).
(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride ():
Trifluoromethyl-Containing Analogs
- 6-Chloro-N-cyclopentyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine (): Key Differences: Trifluoromethyl group on a phenyl ring (vs. pyrimidine); cyclopentyl substituent. Cyclopentyl’s hydrophobicity could enhance blood-brain barrier penetration .
- N-(5-Piperidin-4-yl-1-propan-2-yl-pyrazol-3-yl)-4-(trifluoromethyl)pyridin-2-amine (): Key Differences: Pyrazole and pyridine cores (vs. pyrimidine); isopropyl substituent. The isopropyl group adds steric hindrance, possibly affecting binding kinetics .
Structural and Functional Insights from Crystallography
- Dihedral Angles and Conformation (): In analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between pyrimidine and aryl rings range from 12–86°, influencing intermolecular interactions . The target compound’s trifluoromethyl group likely induces electron-withdrawing effects, planarizing the pyrimidine ring and optimizing π-stacking with aromatic residues in target proteins.
Therapeutic Potential and Patent Landscape
- JAK Inhibitors (–14): Analogs like {1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}azetidin-3-yl acetonitrile () highlight the role of trifluoromethyl and pyrimidine groups in JAK inhibition. The target compound’s pyrimidine-piperidine scaffold may similarly disrupt JAK ATP-binding pockets . Patent data () emphasizes nitro and sulfonyl substituents for enhancing potency, suggesting opportunities for further derivatization of the target compound.
Physicochemical Properties and ADME Profile
- Piperidine’s basicity (pKa ~10) may enhance water solubility at physiological pH compared to non-amine analogs . Comparative Data:
| Compound | logP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|
| Target Compound | 2.8 | 0.12 |
| 5-Chloro-6-methyl-N-phenethyl analog | 3.5 | 0.05 |
| 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine | 2.1 | 0.25 |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
